[[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate
Description
The compound [[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate (CAS: 124830-99-5) is a structurally complex adenine derivative with a triphosphate backbone and a 2-nitrophenylethoxy substituent. Key features include:
- Molecular formula: C₁₈H₂₃N₆O₁₆P₃
- Molecular weight: 672.33 g/mol
- Structure: A modified adenosine moiety linked to a triphosphate chain, with a 2-nitrophenylethoxy group attached to one phosphate .
Properties
Molecular Formula |
C18H23N6O16P3 |
|---|---|
Molecular Weight |
672.3 g/mol |
IUPAC Name |
[[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H23N6O16P3/c1-8(9-4-2-3-5-10(9)24(28)29)38-42(32,33)40-43(34,35)39-41(30,31)36-6-11-13(25)14(26)17(37-11)23-7-20-12-15(23)21-18(19)22-16(12)27/h2-5,7-8,11,13-14,17,25-26H,6H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H3,19,21,22,27)/t8?,11-,13+,14+,17-/m1/s1 |
InChI Key |
NYWDUFBXCCSYMK-QSQDLQJYSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@@H]([C@@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Starting Material: The nucleoside core, usually a protected form of 2-amino-6-oxo-purine riboside, is used as the initial substrate.
- Phosphorylation: Introduction of phosphate groups using phosphorylating agents under controlled conditions.
- Protection/Deprotection: Use of protecting groups such as 2-nitrophenyl ethoxy groups to protect phosphate moieties during multi-step synthesis.
- Coupling: Formation of phosphoester and phosphoanhydride linkages between nucleoside phosphate units.
Specific Preparation Conditions
A representative synthesis, based on related nucleoside phosphate derivatives, involves:
Detailed Reaction Notes
- Phosphorylation: The use of hexamethylphosphoric triamide (HMPA) and tributylamine facilitates the activation of nucleoside hydroxyl groups for phosphorylation.
- Silver nitrate acts as a catalyst or promoter in the phosphorylation reaction.
- S,S'-bis(4-chlorophenyl) phosphorodithioate is used as a phosphorylating agent, providing selective phosphorylation under mild conditions.
- Temperature control (0–20 °C) is critical to maintain stereochemical integrity and avoid side reactions.
- The protection of phosphate groups with 1-(2-nitrophenyl)ethoxy groups is a common strategy to stabilize intermediates and allow selective deprotection later.
Analytical and Research Data
Due to the complexity of the compound, characterization typically involves:
- NMR Spectroscopy: To confirm stereochemistry and phosphate group positioning.
- Mass Spectrometry: To verify molecular weight and purity.
- HPLC: For purity assessment and isolation of the desired compound.
- X-ray Crystallography: Occasionally used for definitive stereochemical assignment.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting material | Protected nucleoside with purine base and sugar moiety |
| Key reagents | Pyridine, 1-methyl-pyrrolidin-2-one, HMPA, tributylamine, silver nitrate, S,S'-bis(4-chlorophenyl) phosphorodithioate |
| Protection group | 1-(2-nitrophenyl)ethoxy on phosphate |
| Reaction conditions | 0–20 °C, 7 hours |
| Yield | Approximately 71% for phosphorylation step |
| Characterization | NMR, MS, HPLC, X-ray crystallography |
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The purine base can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the sugar moiety.
Substitution: The phosphate groups can be substituted with other functional groups to create analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and phosphorylating agents like phosphorus oxychloride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
Major products formed from these reactions include various phosphorylated derivatives and analogs with modified purine bases or sugar moieties .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules.
Biology
In biological research, the compound is used to study enzyme-substrate interactions and nucleotide metabolism. Its structural similarity to natural nucleotides makes it a valuable tool for probing biochemical pathways .
Medicine
In medicine, the compound has potential as a therapeutic agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development, particularly in the treatment of viral infections and cancer .
Industry
In the industrial sector, the compound is used in the production of pharmaceuticals and as a reagent in various chemical processes. Its stability and reactivity make it suitable for large-scale applications .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The purine base binds to active sites on enzymes, inhibiting their activity or altering their function. The phosphate groups play a crucial role in the compound’s ability to mimic natural nucleotides, allowing it to participate in biochemical pathways .
Comparison with Similar Compounds
Key Research Findings
However, this substitution reduces aqueous solubility (2.1 mg/mL in PBS vs. 45 mg/mL for ATP), limiting intravenous applications .
Phosphate Chain Length: Triphosphate derivatives (e.g., target compound, AR-C67085) exhibit stronger binding to kinases and nucleotidases than mono- or diphosphate analogues . Enzymatic stability studies show triphosphates degrade 50% slower than diphosphates in human plasma .
Receptor Selectivity: Sulfur-modified analogues (e.g., 2-APTA-ADP) show 10-fold higher affinity for P2Y₁₂ receptors compared to nitroaromatic derivatives . The 2-nitrophenyl group may sterically hinder interactions with adenosine A₁/A₂A receptors, reducing off-target effects .
Biological Activity
Overview
The compound [[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate is a complex nucleotide analogue that exhibits various biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure
The compound belongs to the class of purine nucleotides and is characterized by a unique structure that includes a purine base linked to a sugar moiety and multiple phosphoryl groups. The IUPAC name highlights its complex nature, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling and metabolism. Notably, it has been shown to:
- Inhibit specific kinases : The compound's structure allows it to mimic natural substrates for kinases, potentially inhibiting their activity and altering downstream signaling pathways.
- Modulate receptor activity : It interacts with several nuclear receptors, influencing gene expression related to cell growth and metabolism.
2. Toxicological Profile
A comprehensive toxicological assessment reveals several key findings regarding the compound's safety profile:
| Toxicity Type | Assessment | Score |
|---|---|---|
| Carcinogenicity | Non-required | 0.9500 |
| Eye irritation | Yes | 0.9319 |
| Skin irritation | Yes | 0.7744 |
| Respiratory toxicity | Yes | 0.8889 |
| Hepatotoxicity | No | 0.5221 |
| Reproductive toxicity | Yes | 0.9333 |
| Estrogen receptor binding | Yes | 0.7022 |
| Androgen receptor binding | Yes | 0.6858 |
These assessments indicate potential irritative effects on skin and eyes, alongside reproductive toxicity concerns, necessitating careful handling in laboratory settings.
3. Pharmacological Effects
Research indicates that the compound may exhibit several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation through modulation of apoptosis pathways.
- Neuromuscular Effects : The compound has been explored for its potential in treating neuromuscular disorders due to its ability to affect nucleotide metabolism in muscle tissues .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Glioblastoma Treatment : A study utilizing hydrophilic interaction liquid chromatography (HILIC-MS) found that the compound could alter metabolic pathways in glioblastoma cells, potentially leading to reduced tumor viability .
- Cardiovascular Applications : Research has suggested that the compound may improve endothelial function by modulating nitric oxide pathways, indicating its potential use in cardiovascular therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be validated?
- Methodology :
- Phosphoramidite chemistry is a common approach for synthesizing nucleotide analogs with phosphate modifications. Key steps include coupling protected nucleosides with phosphorylating agents (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) under anhydrous conditions .
- Purity validation : Use reversed-phase HPLC (C18 column) with UV detection at 260 nm for nucleobase absorbance. Confirm purity >95% via integration of chromatogram peaks .
- Mass spectrometry (MS) (e.g., ESI-TOF) validates molecular weight. For example, a calculated mass of 741.3 g/mol (C₁₈H₂₇BrN₆O₁₇P₂) should match observed m/z .
Q. Which spectroscopic techniques are optimal for structural characterization?
- Methodology :
- ¹H/³¹P NMR : Assign signals for the sugar moiety (δ 3.5–6.0 ppm), phosphate groups (δ -1 to -3 ppm), and 2-nitrophenyl protons (δ 7.5–8.5 ppm). Compare with reference spectra of analogous nucleotides .
- Infrared (IR) spectroscopy : Identify P=O stretches (~1250 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520/1350 cm⁻¹) .
- X-ray crystallography (if crystals are obtainable) resolves stereochemical details of the oxolane ring and phosphate linkages .
Q. What are the critical storage conditions to maintain stability?
- Methodology :
- Store at -20°C in anhydrous dimethyl sulfoxide (DMSO) or ethanol to prevent hydrolysis of labile phosphate ester bonds .
- Use argon/vacuum-sealed vials to minimize oxidation. Avoid repeated freeze-thaw cycles .
- Monitor degradation via HPLC every 6 months; a >10% reduction in parent compound indicates instability .
Advanced Research Questions
Q. How can researchers investigate interactions with P2Y purinergic receptors?
- Methodology :
- Radioligand binding assays : Use ³H-labeled ATP or UTP as competitors. Measure displacement of the radioligand in HEK293 cells expressing recombinant P2Y receptors (e.g., P2Y₁ or P2Y₁₂) .
- Calcium flux assays : Monitor intracellular Ca²⁺ changes (Fluo-4 dye) in receptor-expressing cells to assess agonist/antagonist activity .
- Molecular docking : Align the compound’s 3D structure (from SMILES/InChI in ) with P2Y receptor homology models (e.g., using AutoDock Vina) to predict binding pockets .
Q. What assay designs evaluate its kinase inhibitory activity?
- Methodology :
- In vitro kinase assays : Incubate with recombinant kinases (e.g., EGFR, Src) and [γ-³²P]ATP. Quantify ³²P incorporation into substrates (e.g., myelin basic protein) via autoradiography .
- IC₅₀ determination : Use a 10-point dilution series (1 nM–100 µM) and fit data to a sigmoidal dose-response curve (GraphPad Prism) .
- Selectivity profiling : Screen against a panel of 100+ kinases (e.g., KinomeScan) to identify off-target effects .
Q. How can contradictions in activity data across biological models be resolved?
- Methodology :
- Orthogonal assays : Compare results from cell-free (kinase assays) vs. cell-based (luciferase reporter) systems to rule out permeability/metabolism issues .
- Metabolite profiling : Use LC-MS to detect intracellular degradation products (e.g., free nucleobases) that may explain reduced activity in certain models .
- Species-specific receptor modeling : Test activity in primary cells from multiple species (human, mouse) to assess cross-relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

